VAChT Binding Affinity: (-)-5-Aminobenzovesamicol vs. Benzovesamicol vs. Vesamicol
(-)-5-Aminobenzovesamicol (designated compound 3 in the Efange et al. 2010 SAR series) exhibits a VAChT Ki of 0.0065 ± 0.0005 nM, making it approximately 200-fold more potent than benzovesamicol (Ki = 1.32 nM) and roughly 680-fold more potent than (-)-vesamicol (Ki ≈ 4.4 nM) [1][2][3]. This represents the highest VAChT affinity reported within the benzovesamicol series and underscores the dramatic contribution of the 5-amino group to target engagement.
| Evidence Dimension | VAChT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0065 ± 0.0005 nM |
| Comparator Or Baseline | Benzovesamicol: Ki = 1.32 nM; (-)-Vesamicol: Ki ≈ 4.4 nM |
| Quantified Difference | ~203-fold more potent than benzovesamicol; ~677-fold more potent than vesamicol |
| Conditions | Displacement of (-)-[3H]vesamicol from rat VAChT expressed in PC12 cell membranes; assay performed under standard radioligand binding conditions [1][2][3] |
Why This Matters
For procurement decisions, this nearly three-orders-of-magnitude affinity gap means that ABV can serve as an ultra-high-affinity reference inhibitor or cold blocking agent at concentrations where benzovesamicol or vesamicol would leave a significant fraction of VAChT unoccupied, directly impacting assay sensitivity and the interpretation of specific vs. non-specific binding.
- [1] Efange, S. M. N.; Khare, A. B.; von Hohenberg, K.; Mach, R. H.; Parsons, S. M.; Tu, Z. Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter. J. Med. Chem. 2010, 53 (7), 2825–2835. DOI: 10.1021/jm9017916. View Source
- [2] BindingDB Entry BDBM50039613: Benzovesamicol (CHEMBL87379). Ki = 1.30 nM for VAChT (rat, PC12 cell membranes). View Source
- [3] Hindawi Review Article: In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents. Table 1. Contrast Media Mol. Imaging 2018, 4535476. DOI: 10.1155/2018/4535476. View Source
